(2-Methyl-4-nitrophenyl)thiourea
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Overview
Description
(2-Methyl-4-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound has a unique structure with a thiourea group attached to a 2-methyl-4-nitrophenyl ring, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-nitrophenyl)thiourea typically involves the reaction of 2-methyl-4-nitroaniline with thiocarbamoyl chloride or isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(2-Methyl-4-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber accelerators.
Mechanism of Action
The mechanism of action of (2-Methyl-4-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites or by forming covalent bonds with essential amino acid residues. This inhibition can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group instead of the 2-methyl-4-nitrophenyl group.
N,N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Uniqueness
(2-Methyl-4-nitrophenyl)thiourea is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Biological Activity
(2-Methyl-4-nitrophenyl)thiourea is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2-methyl-4-nitroaniline with thiocarbamide. Characterization of the compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, confirming the structure and functional groups present.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of this compound. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. In one study, the compound exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.95 |
Escherichia coli | 3.50 |
Bordetella bronchiseptica | 5.00 |
Salmonella typhimurium | 7.50 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, indicating its potential as an antioxidant agent .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity against several cancer cell lines. For example, studies have reported IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 7 |
PC-3 (prostate cancer) | 10 |
PANC-1 (pancreatic cancer) | 5 |
The biological activity of thiourea derivatives, including this compound, is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Studies utilizing cyclic voltammetry have revealed that these compounds can bind to DNA, potentially disrupting cellular processes .
Case Studies
- Antibacterial Efficacy : In a study involving Swiss male albino mice, this compound was administered to evaluate its antibacterial efficacy in vivo. The results showed significant reduction in bacterial load in treated animals compared to controls without any observable toxicity .
- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner while sparing normal cells .
Properties
IUPAC Name |
(2-methyl-4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-4-6(11(12)13)2-3-7(5)10-8(9)14/h2-4H,1H3,(H3,9,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNRUQPEWBJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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